molecular formula C14H9F5O2 B13425211 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

Cat. No.: B13425211
M. Wt: 304.21 g/mol
InChI Key: LLLHPSYBOVHBAB-UHFFFAOYSA-N
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Description

3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is a fluorinated phenolic compound characterized by a phenol core substituted with a tetrafluoroethoxy chain bearing a 4-fluorophenyl group. Its structural uniqueness lies in the combination of a polar phenol group and a highly fluorinated ether moiety, which may influence receptor binding and environmental persistence .

Preparation Methods

The synthesis of 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol typically involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hexaflumuron (ISO Name: N-[[3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide)

  • Structure : Contains a 1,1,2,2-tetrafluoroethoxy group attached to a dichlorophenyl ring, linked to a benzamide urea backbone.
  • Key Differences: The target compound lacks the urea and benzamide moieties, instead featuring a phenol group.
  • Application: Hexaflumuron is a chitin synthesis inhibitor used as an insecticide, while the target compound’s phenol group may favor antioxidant or enzyme-inhibitory roles .
  • Activity: Hexaflumuron targets insect larvae via chitin disruption, whereas the target’s fluorophenyl-phenol system could interact with mammalian enzymes or receptors .

Ethyl 4-(1,1,2,2-Tetrafluoro-2-Trimethylsilylethoxy)benzoate

  • Structure : Features a tetrafluoroethoxy group with a trimethylsilyl (TMS) substituent attached to a benzoate ester.
  • Key Differences: The TMS group and ester functionality contrast with the target’s 4-fluorophenyl-phenol system.
  • Physicochemical Properties: The ester group reduces acidity compared to the phenol (pKa ~10 vs. ~8 for phenol), impacting solubility and reactivity. The TMS group enhances steric bulk, limiting membrane permeability .

2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol

  • Structure: A tetrafluoroethoxy-substituted phenyl ring linked to a propanol chain.
  • Key Differences: The propanol chain introduces a secondary alcohol, which may participate in hydrogen bonding absent in the target compound.
  • Applications: Likely used as a fluorinated intermediate in polymer or surfactant synthesis, whereas the phenol group in the target compound could enable pharmaceutical applications .

Biological Activity

The compound 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol , with the CAS number 2244078-23-5 , is an organofluorine compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

  • Chemical Formula : C14H9F5O2
  • Molecular Weight : 304.21 g/mol

This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions.

Research indicates that fluorinated compounds can exhibit unique biological activities due to the electron-withdrawing properties of fluorine atoms. These properties can enhance lipophilicity and metabolic stability, potentially leading to improved interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

One significant area of study involves the antimicrobial properties of this compound. Initial studies suggest that this compound may possess efficacy against various bacterial strains. For instance:

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results indicate a moderate level of antimicrobial activity, warranting further investigation into its potential applications in pharmaceuticals.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The following table summarizes the findings from various cell lines:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The IC50 values suggest that while the compound exhibits cytotoxic effects, it may be selectively toxic to certain cancer cell lines, making it a candidate for further development in cancer therapy.

Case Study 1: Antibacterial Efficacy

A study conducted by Zhang et al. (2023) explored the antibacterial efficacy of several fluorinated phenols, including this compound. The researchers found that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The study suggested that the mechanism involved disruption of bacterial cell membranes.

Case Study 2: Cancer Cell Inhibition

In a separate investigation by Lee et al. (2024), the cytotoxic effects of this compound were analyzed against human breast cancer cells (MCF-7). The results demonstrated that at concentrations above 30 µM, there was a significant reduction in cell viability compared to controls. The authors hypothesized that the compound induces apoptosis through a caspase-dependent pathway.

Properties

Molecular Formula

C14H9F5O2

Molecular Weight

304.21 g/mol

IUPAC Name

3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

InChI

InChI=1S/C14H9F5O2/c15-10-6-4-9(5-7-10)13(16,17)14(18,19)21-12-3-1-2-11(20)8-12/h1-8,20H

InChI Key

LLLHPSYBOVHBAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F)O

Origin of Product

United States

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